molecular formula C20H22O B096792 Asperenone CAS No. 18810-05-4

Asperenone

Cat. No.: B096792
CAS No.: 18810-05-4
M. Wt: 278.4 g/mol
InChI Key: KMNUJIARVHVQCF-SVCWYOIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine-d5 is an isotopically labeled compound of glycine, where all five hydrogen atoms are replaced by deuterium. Its molecular formula is C2D5NO2, and it is primarily used in scientific research due to its unique properties . This compound is particularly valuable in nuclear magnetic resonance (NMR) studies and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycine-d5 can be synthesized through the reaction of natural glycine with heavy ammonium chloride (D2NH4Cl). The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of Glycine-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Glycine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycine-d5 has a wide range of applications in scientific research:

Mechanism of Action

Glycine-d5 exerts its effects primarily through its incorporation into biological molecules, replacing hydrogen atoms with deuterium. This substitution can alter the physical and chemical properties of the molecules, leading to changes in reaction rates and stability. In biological systems, Glycine-d5 can affect metabolic pathways and protein functions by altering the kinetics of enzymatic reactions .

Comparison with Similar Compounds

    Glycine-15N: An isotopologue of glycine where nitrogen is replaced by nitrogen-15.

    Glycine-13C2: An isotopologue of glycine where carbon atoms are replaced by carbon-13.

    L-Alanine-2,3,3,3-d4: A deuterated form of alanine.

Uniqueness of Glycine-d5: Glycine-d5 is unique due to the complete replacement of hydrogen atoms with deuterium, which provides distinct advantages in NMR studies and other analytical techniques. Its high isotopic purity and stability make it a valuable tool in various scientific research applications .

Properties

CAS No.

18810-05-4

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

(4E,6E,8E,10E,12E)-8-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one

InChI

InChI=1S/C20H22O/c1-3-20(21)17-11-10-13-18(2)12-6-4-7-14-19-15-8-5-9-16-19/h4-17H,3H2,1-2H3/b6-4+,13-10+,14-7+,17-11+,18-12+

InChI Key

KMNUJIARVHVQCF-SVCWYOIUSA-N

SMILES

CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C

Isomeric SMILES

CCC(=O)/C=C/C=C/C(=C/C=C/C=C/C1=CC=CC=C1)/C

Canonical SMILES

CCC(=O)C=CC=CC(=CC=CC=CC1=CC=CC=C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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